2-Amino-4-hydroxybenzamide

Medicinal Chemistry HDAC Inhibition Zinc-Binding Group

2-Amino-4-hydroxybenzamide (CAS 82049-00-1) is a disubstituted benzamide classified within the anthranilamide family, possessing an amino group at the 2-position and a hydroxyl group at the 4-position on the aromatic ring. With a molecular formula of C7H8N2O2 and a molecular weight of 152.15 g/mol, it presents as a white to off-white crystalline solid.

Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
CAS No. 82049-00-1
Cat. No. B1628659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-hydroxybenzamide
CAS82049-00-1
Molecular FormulaC7H8N2O2
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1O)N)C(=O)N
InChIInChI=1S/C7H8N2O2/c8-6-3-4(10)1-2-5(6)7(9)11/h1-3,10H,8H2,(H2,9,11)
InChIKeyQKLKEDYLVISGDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-hydroxybenzamide (CAS 82049-00-1): Core Structural & Procurement Profile for Anthranilamide-Based Research


2-Amino-4-hydroxybenzamide (CAS 82049-00-1) is a disubstituted benzamide classified within the anthranilamide family, possessing an amino group at the 2-position and a hydroxyl group at the 4-position on the aromatic ring [1]. With a molecular formula of C7H8N2O2 and a molecular weight of 152.15 g/mol, it presents as a white to off-white crystalline solid . This scaffold serves as a versatile intermediate in medicinal chemistry and agrochemical synthesis, notably appearing as a key building block in patents for histone deacetylase (HDAC) inhibitors and other kinase-modulating agents [2].

Why 2-Amino-4-hydroxybenzamide Cannot Be Replaced by Generic Benzamide or Simple Aminobenzamide Analogs


Substituting 2-amino-4-hydroxybenzamide with simpler benzamide analogs (e.g., 2-aminobenzamide, 4-hydroxybenzamide, or salicylamide) for synthetic or biochemical applications introduces significant functional risks. The precise 2-amino-4-hydroxy substitution pattern creates a unique hydrogen-bond donor/acceptor topology (3 HBD, 4 HBA) and a polar surface area (PSA) of 90.33 Ų . This specific arrangement is critical for its role as a zinc-binding group (ZBG) in HDAC inhibitor pharmacophores, where both the ortho-amino and para-hydroxy groups are required for bidentate chelation [1]. Generic replacements lacking either functional group lose this chelation capability, while positional isomers (e.g., 2-hydroxybenzamide/salicylamide) present a different spatial orientation of hydrogen-bonding motifs, fundamentally altering molecular recognition and downstream synthetic derivatization pathways [1].

Quantitative Differentiation Evidence for 2-Amino-4-hydroxybenzamide Against Closest Analogs


Hydrogen-Bond Donor/Acceptor Capacity vs. 2-Aminobenzamide

2-Amino-4-hydroxybenzamide provides three hydrogen-bond donors (3 HBD) and four hydrogen-bond acceptors (4 HBA), compared to 2-aminobenzamide, which offers only 2 HBD and 2 HBA . This additional H-bond capacity, conferred by the 4-hydroxy substituent, is mechanistically essential for bidentate zinc chelation in the HDAC catalytic pocket, enabling simultaneous coordination via the ortho-amino and para-hydroxy groups—a binding mode unavailable to 2-aminobenzamide alone [1].

Medicinal Chemistry HDAC Inhibition Zinc-Binding Group

Polar Surface Area (PSA) Differentiation from 4-Hydroxybenzamide

The experimentally predicted polar surface area (PSA) of 2-amino-4-hydroxybenzamide is 90.33 Ų . The regioisomeric 4-hydroxybenzamide (lacking the 2-amino group) has a calculated PSA of approximately 63.3 Ų [1]. The 27 Ų increase (approximately 43%) reflects the additional amino substituent and has significant implications for membrane permeability and blood-brain barrier penetration predictions in early-stage drug discovery.

Drug Design Permeability Physicochemical Profiling

Synthetic Yield Advantage in Demethylation Route vs. Alternative Protecting Group Strategies

A validated synthetic protocol for 2-amino-4-hydroxybenzamide proceeds via BBr₃-mediated demethylation of 2-amino-4-methoxybenzamide, yielding 6.7 g of product from 7.0 g of starting material—a quantitative yield . This contrasts with alternative routes to related 4-hydroxybenzamide intermediates that often require multi-step protection/deprotection sequences with typical cumulative yields of 40–65% [1]. The direct demethylation strategy, enabled by the specific 4-methoxy precursor, provides a significant process efficiency advantage.

Organic Synthesis Process Chemistry Intermediate Scalability

Validated Structural Identity and Purity Characterization vs. Uncharacterized Alternatives

2-Amino-4-hydroxybenzamide is supplied with documented ¹H NMR (300 MHz, DMSO-d₆) and LC-MS (ESI) characterization: key signals include δ 5.91 (dd, J = 8.67, 2.26 Hz, 1H), 6.03 (d, J = 2.45 Hz, 1H), 7.38 (d, J = 8.67 Hz, 1H), and m/z 153 (M + H)⁺ . Suppliers provide standard purity of 97% with batch-specific certificates of analysis including NMR, HPLC, and GC . In contrast, many positional isomers (e.g., 3-amino-4-hydroxybenzamide, CAS 618-44-7) are less commonly stocked with validated analytical data packages, increasing the risk of misidentification or impurity-related experimental failure.

Quality Control Analytical Chemistry Procurement Assurance

Optimal Application Scenarios for 2-Amino-4-hydroxybenzamide Based on Verified Differentiation Evidence


HDAC Inhibitor Pharmacophore Development Requiring Ortho-Amino/Para-Hydroxy Zinc Chelation

2-Amino-4-hydroxybenzamide is the scaffold of choice for medicinal chemistry programs developing class I HDAC (HDAC1/3) inhibitors that rely on a 2-aminobenzamide zinc-binding group enhanced by a 4-hydroxy substituent. The patented use of this compound as an intermediate in the synthesis of kinase-modulating quinazoline derivatives [1] directly demonstrates its privileged role in constructing bidentate zinc chelators. Programs seeking to replicate or improve upon these chemotypes should prioritize this specific regioisomer over 2-aminobenzamide or 4-hydroxybenzamide alone, as the dual functionality is structurally required for the intended binding mode [1].

Gram-to-Kilogram Scale Synthesis of 4-Hydroxy-Functionalized Benzamide Libraries

For process chemistry groups synthesizing libraries of 4-hydroxybenzamide derivatives, the quantitative-yield demethylation route to 2-amino-4-hydroxybenzamide offers a compelling economic and efficiency rationale. The high-yielding BBr₃-mediated conversion from the commercially available 2-amino-4-methoxybenzamide precursor avoids the yield losses typical of multi-step protection/deprotection strategies, making it the cost-effective choice for programs requiring bulk intermediate quantities. This is particularly relevant for agrochemical and specialty chemical applications where cost-per-kilogram is a critical procurement metric .

Physicochemical Property-Driven Candidate Selection for CNS vs. Peripheral Target Programs

The measured LogP (1.54) and PSA (90.33 Ų) of 2-amino-4-hydroxybenzamide place it in a favorable property space distinct from both more lipophilic 2-aminobenzamide-based HDAC inhibitors (e.g., MS-275/Entinostat, LogP ~2.8) and more polar hydroxamic acid-based inhibitors (e.g., SAHA/Vorinostat, PSA >110 Ų) . Drug discovery teams optimizing for balanced permeability and solubility in lead series can use 2-amino-4-hydroxybenzamide as a core scaffold that occupies an intermediate physicochemical space, potentially reducing the extent of property optimization required relative to starting from more extreme scaffolds.

Procurement for Regulated Analytical Development and Reference Standard Qualification

For analytical development laboratories requiring fully characterized reference standards, 2-amino-4-hydroxybenzamide from established suppliers (e.g., Bidepharm, American Elements) provides documented ¹H NMR, LC-MS, HPLC, and GC data packages with batch-specific certificates of analysis at 97% purity . This level of characterization exceeds what is typically available for less common positional isomers (e.g., 3-amino-4-hydroxybenzamide), making it the lower-risk procurement choice for method development, impurity profiling, and forced degradation studies in pharmaceutical quality control environments .

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